(2-Thiophen-2-ylphenyl)methanamine
Overview
Description
(2-Thiophen-2-ylphenyl)methanamine, also known as 2-Phenylthiophen-2-ylamine, is a heterocyclic compound with a wide range of applications in the field of scientific research. It is a versatile building block for the synthesis of many other molecules and can be used to study the effects of various compounds on biological systems. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Scientific Research Applications
Carcinogenicity Evaluation
Thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies aimed to understand if replacing an aromatic ring with a thiophene ring in organic carcinogens affects their carcinogenic potential. The compounds demonstrated potential carcinogenicity in vitro, although their capability to cause tumors in vivo was questioned, suggesting a complex interplay between chemical structure and biological activity (Ashby et al., 1978).
Antibody-Based Methods for Environmental and Food Analysis
The development and application of antibodies in ELISA and immunosensors for the detection of environmental and food contaminants, including herbicides and toxic metabolites, highlight the role of thiophene-related compounds in advancing analytical methods. This approach supports the monitoring and management of environmental and food safety, contributing to risk control and public health preservation (Fránek & Hruška, 2018).
Environmental Fate of Alkylphenols and Their Ethoxylates
Research on the degradation of alkylphenol ethoxylates (APEs) and the resultant formation of alkylphenols, such as nonylphenol and octylphenol, involves the study of thiophene analogues. This work addresses the environmental persistence and potential endocrine-disrupting effects of these compounds, contributing to our understanding of their environmental fate and impact on human and wildlife health (Ying et al., 2002).
Neurochemistry and Neurotoxicity of Psychoactive Substances
Studies on the neurochemistry and neurotoxicity of psychoactive substances, including MDMA (Ecstasy), which shares structural similarities with thiophene analogues, shed light on the acute and long-term effects of these compounds on the brain. Understanding the neurochemical pathways affected by these substances contributes to the development of treatments for substance abuse and related psychiatric disorders (Mckenna & Peroutka, 1990).
Mechanism of Action
Target of Action
The primary target of (2-Thiophen-2-ylphenyl)methanamine is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
It is known to interact with leukotriene a-4 hydrolase
Biochemical Pathways
The compound is involved in the biosynthesis of leukotriene B4, a proinflammatory mediator
properties
IUPAC Name |
(2-thiophen-2-ylphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H,8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOHWVPLVRXZHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303790 | |
Record name | 2-(2-Thienyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Thiophen-2-ylphenyl)methanamine | |
CAS RN |
852180-65-5 | |
Record name | 2-(2-Thienyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852180-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Thienyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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